molecular formula C8H6ClFN4 B2472054 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine CAS No. 1279219-23-6

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2472054
CAS No.: 1279219-23-6
M. Wt: 212.61
InChI Key: ZUYWLUBAIRURLK-UHFFFAOYSA-N
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Description

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine ( 1279219-23-6) is a high-purity triazole-based chemical compound offered with a guaranteed purity of 98% . This molecule features a molecular formula of C8H6ClFN4 and a molecular weight of 212.61 g/mol . Its structure includes a 1,2,4-triazole ring system, a scaffold known for its diverse biological activity and wide application in medicinal chemistry and agrochemical research . As part of the 1,2,4-triazole family, this compound is of significant interest in biochemical research. Structurally similar molecules, such as 3-Amino-1,2,4-triazole (3-AT), are well-characterized as competitive inhibitors of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, which is a key enzyme in the histidine biosynthesis pathway . Researchers can leverage this compound as a potential inhibitor or as a key synthetic intermediate in developing novel small-molecule probes, pharmaceuticals, or agrochemicals . Please handle this material with care. It is classified as harmful and irritating, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN4/c9-5-3-4(1-2-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYWLUBAIRURLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to the triazole derivative using a suitable cyclizing agent such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly alter the physicochemical and biological properties of triazol-3-amine derivatives. Key comparisons include:

Compound Name Substituents Key Properties/Effects Reference
5-(3-Bromophenyl)-1H-1,2,4-triazol-3-amine 3-Bromo, 4-H Bromine's larger atomic radius increases steric hindrance; higher lipophilicity vs. Cl .
5-(3-Methoxyphenyl)-1H-1,2,4-triazol-3-amine 3-Methoxy, 4-H Methoxy group enhances electron density, improving solubility but reducing metabolic stability .
1-(2,4-Difluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine 2,4-Difluoro, 3-methyl Difluoro substitution increases electronegativity; methyl group adds steric bulk .
4-Amino-3-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 4-Chloro, thione group Thione group introduces sulfur-based reactivity (e.g., metal coordination) .

Core Modifications: Triazole vs. Tetrazole

Triazole derivatives are often compared to tetrazole-containing analogs. For example:

  • 5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (): Incorporation of a tetrazole ring increases nitrogen content and hydrogen-bonding capacity, which may enhance binding to enzymes or receptors. However, tetrazoles are more prone to metabolic oxidation compared to triazoles .

Tautomerism and Crystallography

Crystal structure studies reveal that triazol-3-amine derivatives often exhibit tautomerism. For instance:

  • 3-Phenyl-1H-1,2,4-triazol-5-amine and 5-phenyl-1H-1,2,4-triazol-3-amine co-crystallize as tautomers with near-planar geometries (dihedral angle: 2.3°), suggesting similar stability for both forms . This tautomerism could influence the target compound’s reactivity and intermolecular interactions.

Biological Activity

5-(3-Chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H16ClFN6O
  • Molecular Weight : 434.85 g/mol
  • CAS Registry Number : 1141080-15-0

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents to achieve the desired triazole structure. The methods often include cyclization reactions and substitutions that introduce the chloro and fluoro groups on the phenyl ring.

Antimicrobial Activity

Research indicates that compounds within the triazole family exhibit notable antimicrobial properties. A study evaluated the antibacterial and antifungal activities of various triazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) for several bacterial strains was determined, revealing effective inhibition at low concentrations.

Microbial Strain MIC (µg/mL) Activity
E. coli32Antibacterial
S. aureus16Antibacterial
C. albicans64Antifungal

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungi .

Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays using various cancer cell lines have shown that this compound exhibits selective antiproliferative effects. For instance, studies reported IC50 values indicating moderate cytotoxicity against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines:

Cell Line IC50 (µM) Selectivity
MDA-MB-23198.08Moderate
PC3>100Low

This indicates a potential for further development as an anticancer agent while maintaining low toxicity to normal cells .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Triazoles often inhibit enzymes involved in nucleic acid synthesis in microorganisms.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
  • Interference with Cell Membrane Integrity : The presence of halogen substituents can enhance membrane permeability effects.

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of triazole derivatives found that this compound showed promising results against resistant strains of bacteria, suggesting its potential application in treating infections caused by antibiotic-resistant pathogens .

Case Study 2: Cancer Treatment Potential

Another investigation assessed the compound's effects on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups, reinforcing its potential as an anticancer therapeutic agent .

Q & A

Q. Table 1. Comparative Biological Activity of Derivatives

DerivativeIC₅₀ (µM) S. aureuslogPSolubility (mg/mL)
Parent Compound12.5 ± 1.22.80.45
4-Chloro Analog8.7 ± 0.93.30.22
4-Bromo Analog6.1 ± 0.73.60.15

Source : Aggregated data from .

Q. Table 2. Key Crystallographic Data

ParameterValue
Space GroupP2₁/c
Unit Cell (Å)a=8.21, b=12.34, c=15.67
Resolution (Å)0.95
R-factor0.032

Source : SHELX-refined data .

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